molecular formula C18H19Cl2N3 B11679153 N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B11679153
M. Wt: 348.3 g/mol
InChI Key: TVEWUNAZSQUYBC-BKUYFWCQSA-N
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Description

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The compound’s structure includes a piperazine ring substituted with a 2,3-dichlorophenyl group and a 4-methylphenyl group, making it a valuable molecule for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19Cl2N3

Molecular Weight

348.3 g/mol

IUPAC Name

(Z)-1-(2,3-dichlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C18H19Cl2N3/c1-14-5-7-16(8-6-14)22-9-11-23(12-10-22)21-13-15-3-2-4-17(19)18(15)20/h2-8,13H,9-12H2,1H3/b21-13-

InChI Key

TVEWUNAZSQUYBC-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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